REACTION_SMILES
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[CH3:19][C:20](=[O:21])[O-:22].[CH3:23][OH:24].[Cl:8][c:9]1[cH:10][c:11]([CH:12]=[O:13])[cH:14][cH:15][c:16]1[Cl:17].[Na+:18].[S:1]1[C:2](=[S:3])[NH:4][C:5](=[O:6])[CH2:7]1>>[S:1]1[C:2](=[S:3])[NH:4][C:5](=[O:6])[C:7]1=[CH:12][c:11]1[cH:10][c:9]([Cl:8])[c:16]([Cl:17])[cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=S)N1
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Name
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Type
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product
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Smiles
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O=C1NC(=S)SC1=Cc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |